N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXFHLUZMBYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-methoxybenzoyl chloride with N-phenylpiperidine-1-carboxamide. The process begins with the preparation of 2-methoxybenzoyl chloride, which is achieved by reacting 2-methoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The resulting 2-methoxybenzoyl chloride is then reacted with N-phenylpiperidine-1-carboxamide under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide has been investigated for its potential therapeutic effects, including:
- Analgesic Properties: Studies suggest that compounds in this class may exhibit pain-relieving effects through interaction with specific receptors involved in pain modulation.
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory activities, making it a candidate for treating conditions characterized by inflammation.
The compound has shown promise in various biological assays:
- Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes have revealed potential applications in treating diseases where enzyme activity is dysregulated.
- Receptor Binding Studies: The compound's interaction with various receptors suggests it may modulate biological pathways relevant to several therapeutic areas.
Chemical Research
In the realm of organic synthesis, this compound serves as an important reagent or intermediate:
- Synthetic Intermediate: It is utilized in the synthesis of other complex organic molecules, facilitating the development of new compounds with desired properties.
- Reactivity Studies: The compound can undergo various chemical reactions, such as oxidation and reduction, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of this compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a new pain management therapy.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This finding supports further exploration into its use for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Key Structural Features Influencing Activity :
- The piperidine ring facilitates conformational flexibility, critical for binding to enzyme active sites .
Physicochemical Properties
Data from analogs suggest trends (Table 1):
*LogP values estimated using fragment-based methods.
Observations :
- The absence of melting point data for the target compound underscores the need for further characterization.
Biological Activity
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine core with a methoxybenzoyl moiety and a phenyl group. The general synthetic route involves acylation of N-phenylpiperidine-1-carboxamide with 2-methoxybenzoyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer models. The mechanism involves inducing apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.5 | Caspase activation |
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several bacterial strains. It exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 18 | Moderate |
| Escherichia coli | 15 | Weak |
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.
Case Studies
- Anticancer Study : A study involving the treatment of MCF-7 cells with this compound demonstrated significant apoptosis induction compared to control groups, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In vitro assays showed that the compound effectively inhibited Staphylococcus aureus, indicating its potential for development as an antibacterial agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide?
- Methodological Answer : Multi-step synthesis involving coupling of the piperidine core with substituted benzoyl and phenyl groups. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere.
- Functional group protection : Protect reactive groups (e.g., methoxy) during intermediate steps.
- Purification : Employ HPLC or column chromatography to isolate high-purity product (>95%) .
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and catalyst loading to improve yield .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] expected for CHNO).
- HPLC : Monitor purity with reverse-phase C18 columns and UV detection (λ = 254 nm) .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers at –20°C to prevent degradation.
- Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and observed NMR spectra?
- Troubleshooting Approach :
- Tautomerism/Conformers : Use variable-temperature NMR or 2D techniques (e.g., COSY, NOESY) to detect dynamic equilibria .
- Impurity Analysis : Compare with synthetic intermediates or by-products (e.g., unreacted starting materials) via LC-MS .
- Computational Validation : Simulate NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) to cross-validate assignments .
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified methoxy, benzoyl, or piperidine groups.
- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays.
- Data Analysis : Correlate substituent electronegativity/logP with IC values to identify pharmacophores .
Q. What computational approaches are effective for target identification?
- Strategies :
- Molecular Docking : Use AutoDock Vina or Glide to predict binding modes with protein targets (e.g., crystal structures from PDB).
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability (e.g., RMSD < 2 Å).
- Pharmacophore Modeling : Generate 3D maps of essential interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How to address low yields in coupling reactions during synthesis?
- Optimization Tactics :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings.
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) while maintaining yield .
Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility.
- CYP450 Inhibition Assays : Identify metabolic hotspots via liver microsome studies and block vulnerable sites with fluorine substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
